

# A Comparative Guide to AUZ454 and Other CDK2 Inhibitors for Researchers

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Compound of Interest		
Compound Name:	AUZ 454	
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In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal target due to its critical role in cell cycle progression. The development of selective and potent CDK2 inhibitors is a key focus for researchers in oncology and drug discovery. This guide provides a detailed comparison of AUZ454 (also known as K03861), a notable type II CDK2 inhibitor, with other prominent CDK inhibitors, supported by experimental data and detailed methodologies.

### **Introduction to AUZ454**

AUZ454 is a potent and selective type II inhibitor of CDK2.[1][2] Unlike type I inhibitors that compete directly with ATP in the active site of the kinase, type II inhibitors bind to an allosteric site, often inducing a non-active conformation of the enzyme. AUZ454 inhibits CDK2 activity by competing with the binding of its activating cyclin partners.[1][3]

# Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (how well it distinguishes its target from other kinases). The following tables summarize the available quantitative data for AUZ454 and a selection of other CDK inhibitors.

Table 1: Biochemical Potency of CDK Inhibitors



Inhibitor	Target	Potency (IC50/Ki/Kd in nM)	Notes
AUZ454 (K03861)	CDK2 (WT)	Kd: 50[1][2][4]	Type II inhibitor, competes with cyclin binding.
CDK2 (C118L mutant)	Kd: 18.6[1][2][4]		
CDK2 (A144C mutant)	Kd: 15.4[1][2][4]	_	
CDK2 (C118L/A144C mutant)	Kd: 9.7[1][2][4]		
Dinaciclib (SCH 727965)	CDK1	IC50: 3[5][6][7][8]	Potent inhibitor of multiple CDKs.
CDK2	IC50: 1[5][6][7][8]		
CDK5	IC50: 1[5][6][7][8]	_	
CDK9	IC50: 4[5][6][7][8]		
PF-06873600 (Ebvaciclib)	CDK2	Ki: 0.09[9][10]	Selective inhibitor of CDK2, CDK4, and CDK6.
CDK4	Ki: 0.13[9]		
CDK6	Ki: 0.16[9]		
Ribociclib (LEE011)	CDK4	IC50: 10[11][12]	Primarily a CDK4/6 inhibitor.
CDK6	IC50: 39[11][12]		
Abemaciclib (LY2835219)	CDK4	IC50: 2	Highly selective CDK4/6 inhibitor.
CDK6	IC50: 10		

Table 2: Cellular Activity of CDK Inhibitors in Cancer Cell Lines

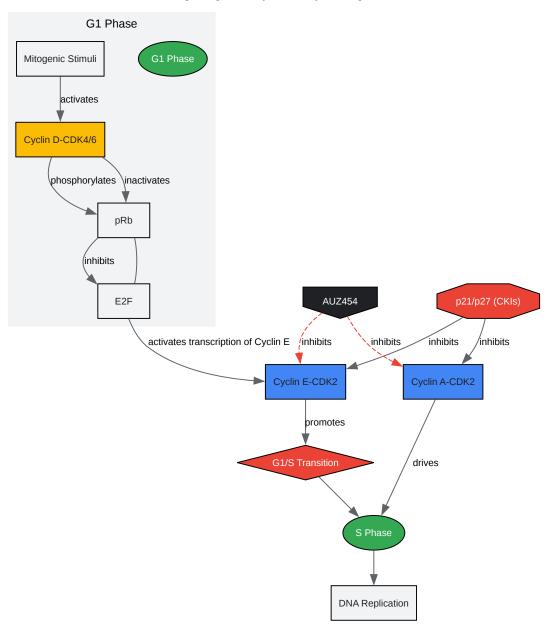


Inhibitor	Cell Line	Assay	Potency (IC50 in μM)
AUZ454 (K03861)	Caki-1, ACHN	CCK8 Proliferation Assay	Effective at 10-20 μM[3]
Dinaciclib	A2780	DNA Replication (Thymidine Incorporation)	0.004
PF-06873600	OVCAR-3	Proliferation	0.019 - 0.045[10]
Palbociclib	MCF-7	MTT Proliferation Assay	49[13]
MDA-MB-231	MTT Proliferation Assay	18[13]	
MCF7-PR (Palbociclib Resistant)	MTT Proliferation Assay	7.15[14]	_
Abemaciclib	SNU-EP2 (Ependymoma)	MTT Assay	0.82[15]
SNU-EP1203 (Ependymoma)	MTT Assay	0.89[15]	
MCF-7	Cell Viability	0.69[16]	_
Ribociclib	Neuroblastoma cell lines (average)	Cytostasis	0.307[17]

## **Signaling Pathways and Experimental Workflows**

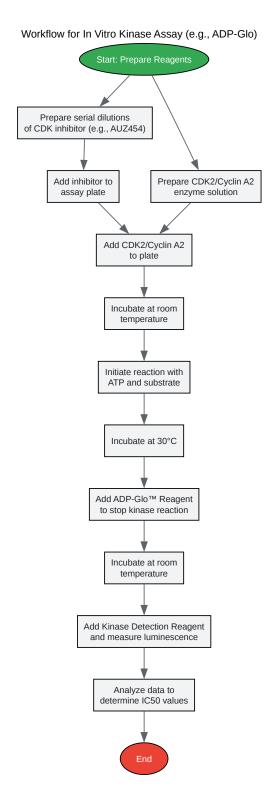
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow.



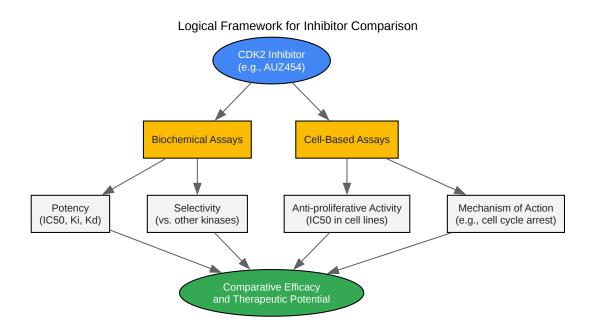


CDK2 Signaling Pathway in Cell Cycle Progression









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